molecular formula C22H19N3O4S B3000454 2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941879-94-3

2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Katalognummer: B3000454
CAS-Nummer: 941879-94-3
Molekulargewicht: 421.47
InChI-Schlüssel: IKVKWUBAGBOANY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid heterocyclic molecule featuring a cyclopenta[d]thiazole core fused with a benzodioxane moiety and substituted with a benzamido group. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • 2,3-Dihydrobenzo[b][1,4]dioxine: A benzodioxane fragment that enhances metabolic stability and modulates solubility .
  • Benzamido substituent: Introduces hydrogen-bonding capabilities and aromatic interactions, often critical for target binding.

The synthesis of this compound involves multi-step reactions, including cyclocondensation of thiosemicarbazide derivatives with benzodioxine intermediates under basic conditions (e.g., sodium acetate), followed by carboxamide coupling . Its structural characterization typically relies on NMR, IR, and mass spectrometry, with key spectral signatures including ν(C=O) at ~1660–1680 cm⁻¹ and δ(NH) protons in the 7.5–8.5 ppm range in ¹H-NMR .

Eigenschaften

IUPAC Name

2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c26-20(13-4-2-1-3-5-13)25-22-24-19-15(7-9-18(19)30-22)21(27)23-14-6-8-16-17(12-14)29-11-10-28-16/h1-6,8,12,15H,7,9-11H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVKWUBAGBOANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NC3=CC4=C(C=C3)OCCO4)N=C(S2)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo[b][1,4]dioxin moiety, which is then coupled with a benzamido group. The cyclopenta[d]thiazole ring is subsequently formed through a series of cyclization reactions. Key reagents often include benzenesulfonyl chloride and various alkyl/aryl halides .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization. Reaction conditions are carefully controlled to ensure consistency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Wissenschaftliche Forschungsanwendungen

2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial folate synthesis or disruption of enzyme function through coordination with metal ions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by variations in substituents and core heterocycles. Key analogues include:

Compound Name Key Structural Differences Molecular Weight Notable Properties
2-Benzamido-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide Pyridin-4-ylmethyl replaces benzodioxine; enhances basicity and metal coordination potential. 378.4 Higher water solubility due to pyridine moiety.
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Chlorobenzo[d]thiazole replaces cyclopenta[d]thiazole; dimethylaminoethyl improves membrane permeability. Not reported Likely enhanced kinase inhibition (chloro group increases electrophilicity).
2-(Benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide Benzo[d][1,3]dioxole replaces benzodioxine; cyclohexenylethyl tail introduces hydrophobicity. 439.5 Improved lipophilicity (logP ~3.5 predicted).

Spectroscopic and Physicochemical Comparisons

  • IR Spectroscopy : The target compound’s ν(C=O) at 1663–1682 cm⁻¹ aligns with hydrazinecarbothioamide derivatives (), but absence of ν(S-H) (~2500–2600 cm⁻¹) confirms thione tautomer stability .
  • Solubility : The benzodioxane group confers moderate aqueous solubility (≈50 µM), superior to purely aromatic analogues (e.g., ’s logP ~3.5) but inferior to pyridine-containing derivatives () .

Biologische Aktivität

The compound 2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic derivative that incorporates elements known for their biological activity. This article discusses its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine , which is reacted with various acylating agents and thiazole derivatives. The general synthetic pathway includes:

  • Formation of Intermediate Compounds : Starting with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine , which undergoes acylation to form benzamide derivatives.
  • Cyclization : The cyclopentathiazole moiety is introduced through cyclization reactions involving thioamide intermediates.
  • Final Product Formation : The final product is purified using chromatographic techniques to ensure high purity and yield.

Enzyme Inhibition

Research has demonstrated that compounds related to This compound exhibit significant enzyme inhibitory activities. For instance:

  • Acetylcholinesterase Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. In vitro studies indicate that it can effectively reduce AChE activity, suggesting a possible therapeutic role in cognitive enhancement and neuroprotection .
  • α-Glucosidase Inhibition : The compound also displays inhibitory effects against α-glucosidase, which is relevant for the management of Type 2 Diabetes Mellitus (T2DM). By inhibiting this enzyme, the compound may help regulate blood sugar levels post-meal .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicate that while some derivatives show low cytotoxicity towards normal human cells, they may exhibit selective toxicity against tumor cells. This selectivity suggests potential applications in cancer therapy .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
This compoundAChE InhibitionSignificant reduction in AChE activity observed in vitro.
Same Compoundα-Glucosidase InhibitionEffective in lowering postprandial blood glucose levels in vitro.
Related Thiazole DerivativesCytotoxicity against cancer cellsSelective toxicity noted; further studies required to elucidate mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing this compound, and how can reaction conditions (e.g., solvent, catalyst) be optimized?

  • Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, refluxing intermediates in absolute ethanol with glacial acetic acid as a catalyst (similar to methods in and ). Optimization involves adjusting reaction time (e.g., 4–10 hours), solvent polarity, and catalyst loading. Low yields (e.g., 3–6% in ) may require purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Answer : Use 1H/13C NMR to confirm backbone connectivity and substituents (e.g., benzamido, dihydrodioxin groups). ESI-MS validates molecular weight and fragmentation patterns. Purity is assessed via HPLC (e.g., 98–99% purity in ). For stereochemical analysis, consider X-ray crystallography (as in ) .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Answer : Start with in vitro assays targeting enzymes or receptors structurally related to its pharmacophores (e.g., thiazole-carboxamide moieties in ). Use dose-response curves and positive/negative controls. For cytotoxicity, employ cell viability assays (e.g., MTT) .

Advanced Research Questions

Q. How can conflicting data on synthetic yields (e.g., 6% vs. 75% in ) be resolved?

  • Answer : Conduct Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry). For low-yield reactions, identify side products via LC-MS or TLC. highlights extended reflux times (10 hours) improving yields, suggesting kinetic vs. thermodynamic control .

Q. What computational strategies are suitable for predicting this compound’s binding affinity or pharmacokinetics?

  • Answer : Perform molecular docking (e.g., AutoDock) to model interactions with target proteins. Use QSAR models to correlate structural features (e.g., dihydrodioxin’s lipophilicity) with bioactivity. Validate predictions with experimental IC50 values .

Q. How can researchers elucidate the mechanism of action for this compound in biological systems?

  • Answer : Combine proteomics (e.g., pull-down assays) to identify binding partners and transcriptomics to assess gene expression changes. Use isotopic labeling (e.g., 14C/3H) to track metabolic pathways. ’s peptidomimetic analogues provide a framework for mechanistic studies .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

  • Answer : Transition from batch to flow chemistry for better heat/mass transfer. Optimize membrane-based purification (: RDF2050104) or crystallization conditions (e.g., solvent-antisolvent pairs). Monitor intermediates via in-line FTIR or Raman spectroscopy .

Q. How can structural modifications enhance this compound’s selectivity or potency?

  • Answer : Introduce substituents at the cyclopenta-thiazole or benzamido regions (e.g., fluorination in ) to modulate electronic effects. Use SAR studies guided by crystallographic data () or fragment-based drug design .

Methodological Considerations

  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap .
  • Theoretical Frameworks : Link experimental findings to conceptual models (e.g., lock-and-key vs. induced-fit binding) per ’s emphasis on theory-driven research .
  • Reproducibility : Document reaction parameters (e.g., cooling rates, stirring efficiency) meticulously to address batch-to-batch variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.